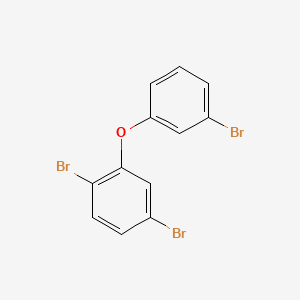

1,4-Dibromo-2-(3-bromophenoxy)benzene

Description

Properties

IUPAC Name |

1,4-dibromo-2-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-7-9(14)4-5-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOBKVBAFJQQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60783706 | |

| Record name | 1,4-Dibromo-2-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60783706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337513-75-4 | |

| Record name | 2,3',5-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60783706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13DI44235H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene"

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-(3-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of this compound, a polyhalogenated diphenyl ether. Due to the absence of a specific documented synthesis for this exact molecule in the reviewed literature, this guide outlines a robust synthetic strategy based on the well-established Ullmann condensation reaction. The protocols and data presented are derived from analogous syntheses of structurally similar compounds and fundamental principles of organic chemistry.

Synthetic Strategy: The Ullmann Condensation

The most viable and widely employed method for the synthesis of diaryl ethers is the Ullmann condensation.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1] In the proposed synthesis of this compound, the reaction would proceed by coupling 1,2,4-tribromobenzene with 3-bromophenol in the presence of a copper catalyst and a base.

The general transformation is as follows:

Reactants:

-

1,2,4-Tribromobenzene

-

3-Bromophenol

Catalyst:

-

Copper (e.g., Cu powder, CuI)

Base:

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

Solvent:

-

High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on a representative analogous procedure for a similar brominated phenoxy compound.[3] The actual values for the target molecule would need to be determined experimentally.

| Parameter | Value | Notes |

| Starting Material 1 | 1,2,4-Tribromobenzene | Molecular Weight: 314.78 g/mol |

| Starting Material 2 | 3-Bromophenol | Molecular Weight: 173.01 g/mol |

| Product | This compound | Molecular Weight: 471.89 g/mol |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | High-boiling polar solvent is typical for Ullmann condensations.[1] |

| Catalyst | Copper (I) Iodide (CuI) | A common and effective catalyst for Ullmann ether synthesis.[2] |

| Base | Potassium Carbonate (K₂CO₃) | Used to deprotonate the phenol, forming the corresponding phenoxide. |

| Reaction Temperature | 150-180 °C | High temperatures are often required to drive the reaction to completion.[1] |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Reported Yield (Analogous) | 84% | Based on a patented procedure for a similar Ullmann etherification.[3] |

| Purity (Expected) | >95% | After purification by silica gel column chromatography. |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, M.P. | Spectroscopic data would be required to confirm the structure and purity of the final product. |

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established Ullmann condensation procedures.[1][3]

Reagents and Materials:

-

1,2,4-Tribromobenzene (1.0 eq)

-

3-Bromophenol (1.1 eq)

-

Copper (I) Iodide (CuI, 0.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,4-tribromobenzene, 3-bromophenol, Copper (I) Iodide, and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous NMP to the flask via a syringe. The volume should be sufficient to create a stirrable slurry.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to take 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with deionized water (3x) to remove the NMP.

-

Wash the organic layer with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by silica gel column chromatography, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis.

Caption: A flowchart of the experimental workflow.

Caption: A simplified mechanism for the Ullmann reaction.

References

Technical Guide: Properties of 2,3',6-Tribromodiphenyl Ether (CAS Number: 337513-53-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical substance identified by CAS number 337513-53-8, which is 2,3',6-Tribromodiphenyl Ether. This compound belongs to the class of polybrominated diphenyl ethers (PBDEs), a group of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products. Due to their persistence, bioaccumulative potential, and toxicological concerns, understanding the properties and behavior of individual PBDE congeners is of significant scientific interest.

Physicochemical Properties

The fundamental physicochemical properties of 2,3',6-Tribromodiphenyl Ether are summarized in the table below. It is important to note that some reported physical properties, such as the melting and boiling points from commercial sources, appear unusually low for a molecule of this nature and should be treated with caution.

| Property | Value | Source |

| CAS Number | 337513-53-8 | [1] |

| Chemical Name | 2,3',6-Tribromodiphenyl Ether | [1] |

| Synonyms | BDE-27, 1,3-Dibromo-2-(3-bromophenoxy)benzene | |

| Molecular Formula | C₁₂H₇Br₃O | [2][3] |

| Molecular Weight | 406.89 g/mol | [2][3] |

| Melting Point | -107.3 °C (Note: This value from a commercial source may be inaccurate) | [1] |

| Boiling Point | 99.2 °C (Note: This value from a commercial source may be inaccurate) | [1] |

| Flash Point | -12 °C (closed cup) (Note: This value from a commercial source may be inaccurate) | [1] |

| InChI | InChI=1S/C12H7Br3O/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H | |

| Canonical SMILES | C1=CC(=C(C=C1)OC2=C(C=CC=C2Br)Br)Br |

Synthesis and Manufacturing

General Synthetic Approaches

-

Electrophilic Bromination of Diphenyl Ether: A common method for producing PBDEs is the direct bromination of diphenyl ether using elemental bromine in the presence of a catalyst (e.g., iron filings) and a suitable solvent (e.g., carbon disulfide or a halogenated hydrocarbon).[4] Controlling the stoichiometry of bromine and the reaction conditions is crucial to achieve the desired degree of bromination and isomer distribution.

-

Ullmann Condensation: This method involves the copper-catalyzed reaction of a brominated phenol with a brominated benzene derivative. While historically used, this approach can sometimes lead to the formation of byproducts.

-

From Aminodiphenyl Ethers: A multi-step synthesis can be employed where an aminodiphenyl ether is first polybrominated. The amino group is then removed through diazotization followed by reduction, yielding the desired PBDE congener.[5] This method offers better control over the final substitution pattern.

-

Modern Coupling Reactions: More recent synthetic strategies may involve palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, adapted for ether synthesis. A patented method describes the preparation of diphenyl ether compounds from halogenated benzene derivatives and boronic acid pinacol esters using a copper or aluminum catalyst.[6]

Experimental Protocols: Analysis in Environmental and Biological Matrices

The analysis of 2,3',6-Tribromodiphenyl Ether, as with other PBDEs, requires sensitive and specific analytical methods due to its presence at trace levels in complex matrices. The following protocol is a generalized workflow based on established methods such as U.S. EPA Method 1614A for the analysis of PBDEs in various samples.[7][8]

Sample Preparation and Extraction

-

Sample Collection and Storage: Samples (e.g., water, soil, sediment, biological tissues) should be collected in pre-cleaned glass containers and stored at <6 °C in the dark until extraction to prevent degradation.[8]

-

Spiking with Internal Standards: Prior to extraction, the sample is spiked with a solution of isotopically labeled PBDE congeners, including a labeled analog of a tribrominated diphenyl ether if available, to monitor and correct for procedural losses.

-

Extraction:

-

Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone or toluene) is commonly employed.[9] Pressurized liquid extraction (PLE) is a more rapid alternative.

-

Liquid Samples (Water): Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane is typically used.[9]

-

Extract Cleanup

The crude extract is subjected to one or more cleanup steps to remove interfering co-extracted substances like lipids and other organic compounds.

-

Lipid Removal (for biological samples): Gel permeation chromatography (GPC) is effective for removing high-molecular-weight lipids.[9]

-

Fractionation: Adsorption chromatography using columns packed with silica gel, alumina, or Florisil is used to separate the PBDEs from other classes of compounds.[9] The polarity of the elution solvents is carefully chosen to isolate the PBDE fraction.

Instrumental Analysis

-

Gas Chromatography (GC): The cleaned-up extract is concentrated and analyzed by high-resolution gas chromatography (HRGC) for the separation of individual PBDE congeners. A capillary column with a phase suitable for PBDE analysis is used.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the preferred detection method due to its high sensitivity and selectivity.[7][8] The instrument is operated in the selected ion monitoring (SIM) mode to detect the characteristic isotopic clusters of bromine-containing fragments.

-

Quantification: The concentration of 2,3',6-Tribromodiphenyl Ether is determined by isotope dilution, comparing the response of the native analyte to that of its corresponding labeled internal standard.

Below is a graphical representation of a typical analytical workflow for PBDEs.

Biological Activity and Signaling Pathways

Specific studies on the metabolism and biological activity of 2,3',6-Tribromodiphenyl Ether (BDE-27) are limited. However, extensive research on other PBDE congeners provides a general understanding of their metabolic fate and toxicological mechanisms.

Metabolism of PBDEs

The metabolism of PBDEs is a critical factor in their bioaccumulation and toxicity. In vertebrates, PBDEs can undergo biotransformation primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[11][12][13] The main metabolic pathways include:

-

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings, forming hydroxylated PBDEs (OH-PBDEs). This is a primary oxidative metabolic route.

-

Reductive Debromination: The removal of bromine atoms, leading to the formation of lower-brominated PBDE congeners. This pathway has been observed in fish.[14]

-

Ether Bond Cleavage: The breaking of the ether linkage, resulting in the formation of brominated phenols and brominated benzenes.[15]

These metabolic processes can either lead to detoxification and excretion or, in some cases, produce metabolites with altered or enhanced toxicity compared to the parent compound. For instance, some hydroxylated PBDEs have been shown to have a higher affinity for certain biological receptors.

The following diagram illustrates the generalized metabolic pathways for PBDEs.

References

- 1. accustandard.com [accustandard.com]

- 2. 2,2',4-Tribromodiphenyl ether | C12H7Br3O | CID 14274807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tribromodiphenyl ether (mixed isomers) | C12H7Br3O | CID 39506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]

- 5. Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103012027B - The method of preparation diphenyl ether compound - Google Patents [patents.google.com]

- 7. epa.gov [epa.gov]

- 8. NEMI Method Summary - 1614 [nemi.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. journal.fcrisk.ru [journal.fcrisk.ru]

- 11. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

"physical and chemical properties of 1,4-Dibromo-2-(3-bromophenoxy)benzene"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-(3-bromophenoxy)benzene is a member of the polybrominated diphenyl ether (PBDE) family. PBDEs are a class of organobromine compounds that have been extensively used as flame retardants in a wide array of consumer and industrial products.[1] The general structure of PBDEs consists of two phenyl rings linked by an ether bond, with a variable number of bromine atoms attached to the rings.[1] There are 209 possible PBDE congeners, each with a unique substitution pattern of bromine atoms.[1][2]

This specific congener, this compound, is a tribrominated diphenyl ether. Such compounds are of interest to researchers not only for their potential environmental and toxicological impact but also as chemical intermediates in the synthesis of more complex molecules, including those with potential applications in materials science and drug discovery. The synthesis of specific PBDE congeners is crucial for analytical and toxicological studies.[3]

Physicochemical Properties

Experimentally determined physical and chemical properties for this compound are not well-documented. However, based on its chemical structure and data for related compounds, a number of properties can be identified. The systematic name for an isomer is Benzene, 2,4-dibromo-1-(3-bromophenoxy)-.[4]

Table 1: General and Computed Properties of Tribrominated Diphenyl Ethers

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Br₃O | [3] |

| Molecular Weight | 406.9 g/mol | [3] |

| IUPAC Name | 1,3-dibromo-2-(3-bromophenoxy)benzene (for an isomer) | [5] |

| CAS Number | 147217-77-4 (for an isomer) | [4] |

| XLogP3-AA (Computed) | 5.5 (for an isomer) | [5] |

| Hydrogen Bond Donor Count (Computed) | 0 (for an isomer) | [5] |

| Hydrogen Bond Acceptor Count (Computed) | 1 (for an isomer) | [5] |

| Rotatable Bond Count (Computed) | 2 (for an isomer) | [5] |

Note: Computed properties are for the isomer 1,3-Dibromo-2-(3-bromophenoxy)benzene and should be considered as estimates.

Synthesis and Experimental Protocols

The primary method for synthesizing diaryl ethers, including tribrominated diphenyl ethers, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] Traditionally, these reactions require high temperatures and polar solvents.[6]

General Synthetic Pathway: Ullmann Condensation

The synthesis of this compound would typically involve the reaction of 2,5-dibromophenol with 1,3-dibromobenzene or 1-bromo-3-iodobenzene in the presence of a copper catalyst and a base.

References

- 1. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 2. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 1,3-Dibromo-2-(3-bromophenoxy)benzene | C12H7Br3O | CID 71359878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,4-Dibromo-2-(3-bromophenoxy)benzene

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a logical workflow for the synthesis of tribrominated diphenyl ethers, with a specific focus on the structural isomer 2,4-Dibromo-1-(3-bromophenoxy)benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

The quantitative data for 2,4-Dibromo-1-(3-bromophenoxy)benzene is summarized in the table below for clear reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₇Br₃O |

| Molecular Weight | 406.9 g/mol [1] |

| CAS Number | 147217-77-4[1] |

| IUPAC Name | 2,4-Dibromo-1-(3-bromophenoxy)benzene |

Experimental Protocols

The synthesis of diaryl ethers such as 1,4-Dibromo-2-(3-bromophenoxy)benzene is commonly achieved through the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[2][3][4][5][6]

Representative Protocol: Synthesis of 2,4-Dibromo-1-(3-bromophenoxy)benzene via Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann condensation methodologies.

Materials:

-

2,4-Dibromophenol

-

1-Bromo-3-iodobenzene (or another suitable aryl halide)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethyl-1,2-ethanediamine)

-

A suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromophenol (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C, depending on the solvent and reactants used.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts and residual solvent.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2,4-Dibromo-1-(3-bromophenoxy)benzene.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ether linkage.

Synthesis Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis of a tribrominated diphenyl ether via the Ullmann condensation.

Caption: Ullmann Condensation Workflow for Diaryl Ether Synthesis.

References

An In-depth Technical Guide to the Isomers of Dibromophenoxy Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibromophenoxy benzene, a class of compounds with significant interest in various fields of chemical research and development. This document details their physicochemical properties, spectroscopic data, and standardized synthetic protocols, presenting a vital resource for professionals engaged in medicinal chemistry, materials science, and environmental analysis.

Introduction to Dibromophenoxy Benzene Isomers

Dibromophenoxy benzenes are aromatic ether compounds characterized by a benzene ring linked to a dibrominated phenoxy group via an ether bond. The positional isomerism arises from the various possible arrangements of the two bromine atoms on the phenoxy ring. These structural variations significantly influence the chemical and physical properties of the isomers, impacting their reactivity, biological activity, and environmental fate. Understanding the distinct characteristics of each isomer is crucial for their effective application and for assessing their potential impact.

There are six primary positional isomers of dibromophenoxy benzene, distinguished by the substitution pattern of the bromine atoms on the phenoxy moiety:

-

2,3-Dibromophenoxy benzene

-

2,4-Dibromophenoxy benzene

-

2,5-Dibromophenoxy benzene

-

2,6-Dibromophenoxy benzene

-

3,4-Dibromophenoxy benzene

-

3,5-Dibromophenoxy benzene

This guide will systematically explore the available data for each of these isomers.

Physicochemical Properties

The physicochemical properties of the dibromophenoxy benzene isomers are critical for predicting their behavior in various systems, including their solubility, volatility, and lipophilicity. While experimental data for all isomers is not exhaustively available in the literature, the following tables summarize the known and predicted properties.

Table 1: Physicochemical Properties of Dibromophenoxy Benzene Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| 2,3-Dibromophenoxy benzene | C₁₂H₈Br₂O | 328.00 | Data not available | Data not available | Data not available |

| 2,4-Dibromophenoxy benzene | C₁₂H₈Br₂O | 328.00 | Data not available | Data not available | Data not available |

| 2,5-Dibromophenoxy benzene | C₁₂H₈Br₂O | 328.00 | Data not available | Data not available | Data not available |

| 2,6-Dibromophenoxy benzene | C₁₂H₈Br₂O | 328.00 | Data not available | Data not available | Data not available |

| 3,4-Dibromophenoxy benzene | C₁₂H₈Br₂O | 328.00 | Data not available | Data not available | 4.8 |

| 3,5-Dibromophenoxy benzene | C₁₂H₈Br₂O | 328.00 | Data not available | Data not available | Data not available |

Note: The lack of extensive experimental data highlights a significant research gap for these compounds.

Synthesis of Dibromophenoxy Benzene Isomers

The primary synthetic route to dibromophenoxy benzenes is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][2][3] In this case, the reaction involves the coupling of a specific dibromophenol isomer with an activated benzene derivative, typically an iodobenzene or bromobenzene.

General Experimental Protocol: Ullmann Condensation

The following protocol provides a general framework for the synthesis of dibromophenoxy benzene isomers. Specific reaction conditions may require optimization for each isomer.

Materials:

-

Appropriate dibromophenol isomer (1.0 eq)

-

Iodobenzene (1.2 eq)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

A suitable ligand, such as picolinic acid or N,N-dimethylglycine (10-20 mol%)[1]

-

A base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 eq)[1]

-

Anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the dibromophenol, copper(I) iodide, ligand, and base.

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add the anhydrous solvent and iodobenzene via syringe.

-

Heat the reaction mixture to a temperature typically ranging from 90 to 130°C.[1] The optimal temperature will depend on the specific reactants and catalyst system used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow

Caption: Workflow for the synthesis of dibromophenoxy benzene isomers.

Spectroscopic Data

Table 2: Spectroscopic Data of Dibromophenoxy Benzene Isomers

| Isomer | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) |

| 2,3-Dibromophenoxy benzene | Data not available | Data not available | Expected M⁺ at 326, 328, 330 (isotope pattern) |

| 2,4-Dibromophenoxy benzene | Data not available | Data not available | Expected M⁺ at 326, 328, 330 (isotope pattern) |

| 2,5-Dibromophenoxy benzene | Data not available | Data not available | Expected M⁺ at 326, 328, 330 (isotope pattern) |

| 2,6-Dibromophenoxy benzene | Data not available | Data not available | Expected M⁺ at 326, 328, 330 (isotope pattern) |

| 3,4-Dibromophenoxy benzene | Data not available | Data not available | Expected M⁺ at 326, 328, 330 (isotope pattern) |

| 3,5-Dibromophenoxy benzene | Data not available | Data not available | Expected M⁺ at 326, 328, 330 (isotope pattern) |

Note: The characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) is a key feature in the mass spectrum.

Logical Relationships of Isomers

The six positional isomers of dibromophenoxy benzene are structurally related through the substitution pattern on the phenoxy ring. This relationship can be visualized as follows:

Caption: Positional isomers of dibromophenoxy benzene.

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the isomers of dibromophenoxy benzene. It is evident that while the synthetic routes are generally established, there is a significant lack of comprehensive physicochemical and spectroscopic data for the individual isomers. This knowledge gap presents an opportunity for further research. A systematic synthesis and characterization of all six isomers would be highly valuable to the scientific community, enabling a more thorough understanding of their structure-property relationships and facilitating their use in various applications. Future work should focus on the detailed experimental determination of melting points, boiling points, solubilities, and complete NMR and mass spectral data for each isomer. Such data would provide a solid foundation for their application in drug discovery, materials science, and for the development of analytical methods for their detection and quantification in environmental and biological matrices.

References

An In-Depth Technical Guide to the Synthesis of Brominated Diphenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to brominated diphenyl ethers (BDEs), a class of compounds of significant interest due to their historical use as flame retardants and their continuing relevance in environmental and toxicological studies. This document details key synthetic methodologies, including the classical Ullmann condensation, synthesis via diaryliodonium salts, and pathways starting from aminodiphenyl ethers. Experimental protocols, quantitative data, and visual representations of workflows and reaction schemes are provided to aid researchers in the practical synthesis and understanding of these compounds.

Introduction

Brominated diphenyl ethers (BDEs) are a class of organobromine compounds that consist of a diphenyl ether core substituted with one to ten bromine atoms. While their production and use have been restricted in many parts of the world due to environmental and health concerns, the synthesis of specific BDE congeners remains crucial for toxicological research, the development of analytical standards, and studies on their environmental fate and degradation pathways. This guide focuses on the chemical synthesis of BDEs, providing detailed methodologies and comparative data for key synthetic approaches.

Synthetic Methodologies

The synthesis of BDEs can be broadly categorized into three main approaches, each with its own advantages and limitations regarding substrate scope, reaction conditions, and scalability.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, including BDEs. The reaction involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.[1][2] Modern variations of this reaction often employ ligands to improve catalyst performance and allow for milder reaction conditions.[3]

This protocol is a representative example of an Ullmann condensation for the synthesis of a monobrominated diphenyl ether.

Materials:

-

4-Bromophenol

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF as the solvent.

-

Add iodobenzene (1.2 eq) to the reaction mixture.

-

Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene and water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-bromodiphenyl ether.

| Product | Aryl Halide | Phenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4,4'-Dibromodiphenyl ether | p-Dibromobenzene | p-Bromophenol | Copper | KOH | - | 180 | - | 27 | [4] |

| 4-Nitrophenyl phenyl ether | 4-Chloronitrobenzene | Phenol | Copper | KOH | - | >210 | - | - | [2] |

| Diaryl ethers | Aryl bromides | p-Cresol | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 100 | - | 48-67 | [5] |

| Diaryl ethers | Aryl iodides/bromides | Phenols | Cu₂O | Cs₂CO₃ | Acetonitrile | - | - | High | [6] |

Synthesis via Diaryliodonium Salts

An alternative route to BDEs involves the use of diaryliodonium salts. This method can be particularly useful for the synthesis of more complex or highly substituted BDEs. The reaction typically involves the coupling of a bromophenol with a diaryliodonium salt.[7]

This protocol outlines a general procedure for the synthesis of a polybrominated diphenyl ether using a diaryliodonium salt.

Materials:

-

A polybrominated phenol

-

A symmetric or unsymmetric diaryliodonium salt

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., dimethyl sulfoxide - DMSO)

Procedure:

-

Dissolve the polybrominated phenol (1.0 eq) and the diaryliodonium salt (1.1 eq) in the chosen solvent in a reaction flask.

-

Add the base (2.0 eq) to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform a standard aqueous workup, typically involving dilution with water and extraction with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel.

| Product BDE Congener | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| Various PBDEs | Bromophenols and symmetrical brominated diphenyliodonium salts | K₂CO₃ | DMSO | 120 | Enhanced yields for >6 Br atoms |

| Cyclic Iodonium Salts | Benzyl acetates | - | MeNO₂/TFE | - | 15-63 |

Synthesis from Aminodiphenyl Ethers

A versatile method for synthesizing specific, highly brominated BDE congeners involves the bromination of aminodiphenyl ether precursors, followed by diazotization and reduction of the amino group(s).[8][9] This approach allows for precise control over the bromine substitution pattern.

This protocol is based on the synthesis of BDE-196 from a heptabromodiphenyl ether precursor, which in turn is derived from a diaminodiphenyl ether.[8][9]

Materials:

-

2,3,3',4,4',5',6-Heptabromodiphenyl ether (BDE-191)

-

Bromine (Br₂)

-

Iron powder (catalyst)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure:

-

Dissolve BDE-191 in a suitable solvent such as carbon tetrachloride in a flask protected from light.

-

Add a catalytic amount of iron powder.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours to days, monitoring the progress by GC-MS.

-

After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude BDE-196 by recrystallization or column chromatography.

| Precursor | Target BDE | Key Steps |

| 3,3',4,4',5,5'-Hexabromodiphenyl ether (BDE-169) | BDE-194 | Bromination |

| 2,3,3',4,4',5',6-Heptabromodiphenyl ether (BDE-191) | BDE-196 | Bromination |

| Mono- or diaminodiphenyl ethers | BDE-198, BDE-201, BDE-202, BDE-204 | Octabromination, diazotization, reduction |

| 4,4'-Diaminodiphenyl ether | BDE-169 | (Intermediate for BDE-194) |

| 3,4'-Diaminodiphenyl ether | BDE-191 | (Intermediate for BDE-196) |

Purification and Characterization

The purification of BDEs is a critical step in their synthesis, as commercial BDE mixtures and synthetic reactions can produce a complex array of congeners and byproducts.

Purification Techniques

-

Column Chromatography: Silica gel and alumina are commonly used stationary phases for the separation of BDE congeners.[10] Elution is typically performed with non-polar solvents such as hexane, often with a small amount of a more polar solvent like dichloromethane or toluene.

-

Florisil Column Chromatography: This is another effective method for purifying BDEs from extracts.[10]

-

Gel Permeation Chromatography (GPC): GPC is useful for removing high molecular weight impurities, such as lipids, from biological sample extracts containing BDEs.[11]

-

Recrystallization: For solid BDEs, recrystallization from a suitable solvent can be an effective final purification step.

Characterization Methods

The synthesized BDEs are typically characterized by a combination of the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying BDE congeners.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

-

Melting Point Analysis: For crystalline BDEs, the melting point is a useful indicator of purity.

Experimental Workflow Overview

The general workflow for the synthesis and analysis of a BDE congener is outlined below.

Conclusion

The synthesis of brominated diphenyl ethers can be achieved through several established methodologies. The choice of synthetic route depends on the desired congener, the availability of starting materials, and the required scale of the synthesis. The Ullmann condensation remains a workhorse for the formation of the diaryl ether bond, while syntheses via diaryliodonium salts and from aminodiphenyl ethers offer greater control for producing specific, often highly brominated, congeners. Careful purification and characterization are essential to ensure the identity and purity of the final products, which are vital for their use as analytical standards and in toxicological research. This guide provides the foundational knowledge and practical details necessary for researchers to successfully synthesize these important compounds.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers [diva-portal.org]

- 10. Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

The Ullmann Condensation: A Comprehensive Technical Guide to Diaryl Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether linkage is a critical structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has long been a cornerstone for the synthesis of these valuable compounds. This technical guide provides an in-depth exploration of the Ullmann condensation for diaryl ether synthesis, detailing its core principles, modern advancements, and practical applications for researchers in the field.

Introduction: From Classical to Modern Ullmann Reactions

First reported by Fritz Ullmann in 1905, the classical Ullmann condensation involved the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper powder at high temperatures (often exceeding 200°C).[1] While groundbreaking, these harsh conditions limited the reaction's scope and functional group tolerance.

Modern advancements have transformed the Ullmann condensation into a more versatile and milder synthetic tool. The introduction of soluble copper(I) catalysts, in conjunction with a diverse array of ligands, has significantly lowered reaction temperatures, broadened the substrate scope, and improved yields.[1][2] These developments have solidified the Ullmann reaction's position as a practical and economical alternative to palladium-catalyzed methods like the Buchwald-Hartwig reaction for the formation of C-O bonds.[3][4][5]

The Catalytic Cycle: Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation for diaryl ether synthesis can vary depending on the specific reaction conditions, particularly the nature of the ligand. However, a generally accepted catalytic cycle for modern, ligand-assisted Ullmann reactions is depicted below. The process is thought to involve a Cu(I)/Cu(III) cycle.

References

1,4-Dibromo-2-(3-bromophenoxy)benzene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-(3-bromophenoxy)benzene is a polybrominated diphenyl ether (PBDE) derivative. PBDEs are a class of organobromine compounds that have been used as flame retardants in various consumer products. Due to their structural similarity to thyroid hormones and other endogenous molecules, some PBDEs have been investigated for their biological activity. This technical guide provides a review of the available scientific literature on this compound, with a focus on its synthesis. Currently, there is a notable lack of specific quantitative data and documented applications in drug development for this particular compound in the public domain.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C₁₂H₇Br₃O |

| Molecular Weight | 406.90 g/mol |

| CAS Number | 337513-75-4 |

| Appearance | Not Reported |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| ¹H NMR (CDCl₃) | Not Reported |

| ¹³C NMR (CDCl₃) | Not Reported |

| Mass Spectrum (EI) | Not Reported |

| Purity | Not Reported |

| Yield | Not Reported |

Synthesis

The synthesis of this compound can be conceptually approached through an Ullmann condensation reaction. This classic method is widely used for the formation of diaryl ethers and involves the copper-catalyzed reaction of a phenol with an aryl halide.

Proposed Synthetic Pathway

A plausible route to synthesize this compound involves the coupling of 2,5-dibromophenol with 1,3-dibromobenzene.

Caption: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol (Proposed)

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Ullmann condensation for diaryl ether synthesis. This protocol is illustrative and would require optimization.

Materials:

-

2,5-Dibromophenol

-

1,3-Dibromobenzene

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add a suitable high-boiling point solvent such as DMF.

-

Reactant Addition: Add 1,3-dibromobenzene (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 120-160 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble inorganic salts.

-

Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Caption: General experimental workflow for the proposed synthesis.

Applications in Drug Development

A comprehensive search of the scientific literature did not reveal any studies on the application of this compound in drug development or its interaction with any biological signaling pathways. The biological activity of this specific compound remains uncharacterized.

Conclusion

This compound is a compound for which detailed scientific data is currently lacking in the public domain. While a plausible synthetic route via Ullmann condensation can be proposed, specific experimental details and quantitative data are not available. Furthermore, its potential applications in the field of drug development have not been explored. Further research is required to synthesize, characterize, and evaluate the biological properties of this molecule to determine its potential as a research tool or therapeutic agent. Researchers interested in this compound would need to undertake its synthesis and full characterization as a first step.

An In-depth Technical Guide to 1,4-Dibromo-2-(3-bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2-(3-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) class of compounds. While specific historical details of its discovery are not well-documented, its existence and synthesis are understood within the broader context of PBDE chemistry, which dates back to the early 20th century with the development of the Ullmann condensation. This guide covers its chemical identity, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known uses of related compounds. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents data for structurally similar compounds to provide a comparative context for researchers.

Introduction and Historical Context

The specific discovery and historical timeline of this compound are not prominently documented in scientific literature. However, the history of this compound is intrinsically linked to the broader class of polybrominated diphenyl ethers (PBDEs). Synthetic PBDEs have been manufactured and used as flame retardants in a wide array of consumer and industrial products since the mid-20th century.[1][2] The chemical synthesis of diaryl ethers, the core structure of PBDEs, was made possible by the Ullmann condensation reaction, first reported by Fritz Ullmann in 1901.[3][4]

In contrast to their synthetic counterparts, naturally occurring PBDEs were first isolated from marine sponges of the Dysidea species in 1981. These natural products exhibit a wide range of biological activities and have garnered interest for their potential pharmacological applications, including anticancer properties.

Given the long-standing availability of synthetic methods like the Ullmann condensation, it is plausible that this compound has been synthesized as a research chemical or as a component of technical PBDE mixtures for many years, even without a formal "discovery" publication.

Chemical Identity and Properties

Precise experimental data for this compound is scarce in publicly accessible databases. However, for the closely related isomer, 2,4-Dibromo-1-(3-bromophenoxy)benzene , the following information is available and provides a reasonable proxy for identification purposes.

Table 1: Chemical Identifiers for 2,4-Dibromo-1-(3-bromophenoxy)benzene

| Identifier | Value |

| CAS Number | 147217-77-4 |

| Molecular Formula | C₁₂H₇Br₃O |

| Molecular Weight | 406.9 g/mol |

Table 2: Physical and Spectroscopic Data for Structurally Related Compounds

Disclaimer: The following data is for structurally related compounds and is provided for illustrative and comparative purposes only. Experimental determination of these properties for this compound is required for accurate characterization.

| Property | 1,4-Dibromobenzene | 1-Bromo-2-phenoxy-benzene |

| Melting Point | 87.3 °C | Not Available |

| Boiling Point | 220.4 °C | Not Available |

| Appearance | Colorless solid | Not Available |

| ¹H NMR | δ 7.33 (s, 4H) | Not Available |

| ¹³C NMR | δ 132.5, 122.8 | Not Available |

| Mass Spectrum (m/z) | 236 (M+), 157, 155, 76 | 249 (M+), 168, 141, 77 |

Synthesis and Experimental Protocol

The most plausible and widely used method for the synthesis of diaryl ethers such as this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5][6]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for specific laboratory conditions and desired yield.

Materials:

-

1,2,4-Tribromobenzene

-

3-Bromophenol

-

Copper(I) iodide (CuI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous pyridine or N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,4-tribromobenzene (1.0 eq), 3-bromophenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous pyridine or DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 24 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent, to afford the pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental and Analytical Workflow

The general workflow from synthesis to characterization of this compound is outlined below.

Caption: General experimental workflow for the synthesis and characterization of the target compound.

Potential Applications

While specific applications for this compound have not been reported, its structural class (PBDEs) suggests potential uses and areas of research interest.

-

Flame Retardants: The primary industrial application of synthetic PBDEs is as flame retardants in a variety of materials, including plastics, textiles, and electronics.[7][8] The bromine atoms in the molecule act as radical scavengers upon combustion, inhibiting the spread of fire.

-

Research Chemical: This compound can serve as a standard for environmental analysis and toxicological studies of tribrominated diphenyl ethers. The analysis of PBDEs in environmental samples is crucial for monitoring their distribution and impact.[9][10]

-

Precursor for Further Synthesis: It can be used as a building block in organic synthesis to create more complex molecules, potentially for applications in materials science or medicinal chemistry.

-

Biological Activity: Some naturally occurring hydroxylated and methoxylated PBDEs have shown interesting biological activities, including anticancer and endocrine-disrupting properties.[11][12] While the biological effects of this compound are unknown, it could be a subject of future toxicological and pharmacological research.

Conclusion

This compound is a tribrominated diphenyl ether whose specific history and properties are not well-documented. However, based on established chemical principles, a plausible synthetic route via the Ullmann condensation can be proposed and executed. The potential applications of this compound are likely similar to other PBDEs, primarily as a flame retardant, but it may also hold value as a research chemical for environmental and toxicological studies. Further research is needed to fully characterize its physical, chemical, and biological properties. This guide provides a foundational resource for researchers interested in the synthesis and study of this and related polybrominated compounds.

References

- 1. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polybrominated Diphenyl Ethers (PBDEs) | Columbia University Mailman School of Public Health [publichealth.columbia.edu]

- 3. Ullmann reaction | PPTX [slideshare.net]

- 4. synarchive.com [synarchive.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 7. epa.gov [epa.gov]

- 8. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 9. agilent.com [agilent.com]

- 10. Methods for determination of polybrominated diphenyl ethers in environmental samples--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Polybrominated Diphenyl Ethers (BDE-47, BDE-100, and BDE-153) in Human Breast Cancer Cells and Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1,4-Dibromo-2-(3-bromophenoxy)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and potential applications for the versatile tribrominated aromatic compound, 1,4-Dibromo-2-(3-bromophenoxy)benzene, in the synthesis of complex organic molecules. This compound serves as a valuable building block for the construction of polycyclic aromatic ethers, functionalized biaryls, and polymeric materials through various cross-coupling methodologies. The strategic positioning of the three bromine atoms allows for selective and sequential functionalization, offering a pathway to novel molecular architectures.

Intramolecular Ullmann Condensation: Synthesis of Substituted Dibenzofurans

One of the primary applications of this compound is in the synthesis of substituted dibenzofuran scaffolds. Dibenzofurans are important structural motifs found in a variety of natural products and pharmacologically active compounds. The intramolecular Ullmann condensation of this compound provides a direct route to 1,9-dibromodibenzo[b,d]furan.

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl-aryl or aryl-heteroatom bond.[1][2][3] In this intramolecular variant, the reaction proceeds via the formation of an organocopper intermediate, followed by cyclization to yield the dibenzofuran core.[4][5]

Reaction Scheme:

Caption: Intramolecular Ullmann cyclization to form a dibenzofuran.

Experimental Protocol: Synthesis of 1,9-Dibromodibenzo[b,d]furan

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), copper(I) iodide (0.2 equiv), L-proline (0.4 equiv), and potassium carbonate (2.5 equiv).

-

Add anhydrous DMSO to the flask to achieve a substrate concentration of 0.1 M.

-

Stir the reaction mixture at 110 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,9-dibromodibenzo[b,d]furan.

Hypothetical Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 g (2.4 mmol) | - |

| CuI | 91 mg (0.48 mmol) | [1][2] |

| L-proline | 110 mg (0.96 mmol) | [1][2] |

| K₂CO₃ | 829 mg (6.0 mmol) | [1][2] |

| DMSO | 24 mL | - |

| Reaction Conditions | ||

| Temperature | 110 °C | [1] |

| Time | 24 h | [1] |

| Product | ||

| Expected Yield | 65-75% | Based on similar reactions |

| Appearance | Off-white solid | - |

Sequential Suzuki-Miyaura Cross-Coupling: Synthesis of Unsymmetrical Bi- and Terphenyls

The presence of multiple bromine atoms with potentially different reactivities on the this compound scaffold allows for sequential Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of complex, unsymmetrically substituted bi- and terphenyl derivatives, which are of interest in materials science and medicinal chemistry.[6][7]

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[7] By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), selective coupling at one bromine position over another may be achieved.

Workflow for Sequential Suzuki-Miyaura Coupling:

Caption: Workflow for the sequential functionalization of the starting material.

Experimental Protocol: Monofunctionalization via Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.1 equiv) in a 4:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (3.0 equiv).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture to room temperature.

-

Add water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the monofunctionalized product.

Hypothetical Quantitative Data for Monofunctionalization

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 g (2.4 mmol) | - |

| 4-Methoxyphenylboronic acid | 400 mg (2.64 mmol) | [6][7] |

| Pd(OAc)₂ | 11 mg (0.048 mmol) | [6] |

| PPh₃ | 50 mg (0.192 mmol) | [6] |

| K₂CO₃ | 995 mg (7.2 mmol) | [6] |

| 1,4-Dioxane/Water (4:1) | 25 mL | - |

| Reaction Conditions | ||

| Temperature | 80 °C | [7] |

| Time | 12 h | [7] |

| Product | ||

| Expected Yield | 70-85% | Based on similar reactions |

| Appearance | White to pale yellow solid | - |

Synthesis of Poly(arylene ether)s

This compound can potentially be used as a monomer in the synthesis of poly(arylene ether)s. These polymers are known for their high thermal stability and excellent mechanical properties. A polycondensation reaction, such as a nickel-catalyzed coupling or an Ullmann-type polymerization with a bisphenol, could yield novel polymer structures.

Polymerization Workflow:

Caption: General workflow for the synthesis of poly(arylene ether)s.

Further research is required to establish specific protocols and characterize the resulting polymers. The properties of the polymer would be influenced by the choice of the comonomer and the polymerization conditions.

Conclusion

This compound is a promising precursor for the synthesis of a variety of complex organic molecules. The presented application notes and protocols, based on well-established synthetic methodologies for analogous compounds, provide a solid foundation for its use in the synthesis of substituted dibenzofurans and functionalized biaryl compounds. These applications are of significant interest to researchers in medicinal chemistry and materials science, opening avenues for the development of novel compounds with unique properties. It is important to note that the provided protocols are illustrative and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for 1,4-Dibromo-2-(3-bromophenoxy)benzene in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-(3-bromophenoxy)benzene is a tribrominated aromatic compound that holds significant potential as a versatile building block in the synthesis of advanced polymers. Its unique structure, featuring three bromine atoms and a flexible ether linkage, allows for the creation of polymers with tailored properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. The bromine atoms can serve as reactive sites for various cross-coupling reactions, including Suzuki, Stille, and Heck couplings, as well as for the formation of poly(arylene ether)s through nucleophilic aromatic substitution.

The presence of a third bromine atom on the phenoxy group offers a distinct advantage for creating branched or cross-linked polymer architectures. This can lead to materials with enhanced mechanical strength, altered solubility, and unique morphologies compared to linear polymers derived from dibrominated monomers. Potential applications for polymers synthesized from this building block include high-performance engineering plastics, materials for organic light-emitting diodes (OLEDs), and advanced coatings.

While specific experimental data for polymers derived exclusively from this compound is not extensively documented in publicly available literature, this document provides generalized protocols and expected data based on the well-established chemistry of similar brominated aromatic monomers in polymer synthesis.

Potential Polymerization Pathways

This compound can be utilized in several polymerization reactions. The choice of reaction will dictate the final polymer structure and properties.

-

Suzuki Coupling Polymerization: Reaction with an aromatic diboronic acid or its ester in the presence of a palladium catalyst can yield poly(phenylene)s with ether linkages. The third bromine atom can be used for subsequent cross-linking or as a site for further functionalization.

-

Poly(arylene ether) Synthesis: Through nucleophilic aromatic substitution, this monomer can react with bisphenols in the presence of a base to form poly(arylene ether)s. The reactivity of the bromine atoms will depend on their position relative to activating groups.

-

Grignard Metathesis (GRIM) Polymerization: This method can be employed for the synthesis of regioregular poly(arylene)s.

Quantitative Data Summary

The following table summarizes typical quantitative data for high-performance polymers synthesized from analogous brominated aromatic monomers. This data is provided for illustrative purposes to guide researchers on the expected properties of polymers derived from this compound.

| Property | Typical Value Range | Method of Analysis |

| Number Average Molecular Weight (Mn) | 20,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Glass Transition Temperature (Tg) | 150 - 250 °C | Differential Scanning Calorimetry (DSC) |

| 5% Weight Loss Temperature (TGA) | 450 - 550 °C | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in common organic solvents like THF, Chloroform, DMF, NMP | Solubility Tests |

Experimental Protocols

Protocol 1: Synthesis of a Linear Poly(arylene ether) via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling polymerization of this compound with a generic aryldiboronic acid.

Materials:

-

This compound

-

1,4-Phenylenediboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Deionized water

Procedure:

-

To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), 1,4-phenylenediboronic acid (1 equivalent), and potassium carbonate (4 equivalents).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add anhydrous toluene (40 mL) and anhydrous DMF (10 mL) to the flask via syringe.

-

Degas the solution by bubbling with argon for 30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture under a positive flow of argon.

-

Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

-

After cooling to room temperature, pour the viscous solution into a beaker containing 400 mL of rapidly stirring ethanol to precipitate the polymer.

-

Filter the fibrous polymer precipitate and wash it sequentially with deionized water and ethanol.

-

Redissolve the polymer in a minimal amount of chloroform and reprecipitate it into ethanol.

-

Collect the purified polymer by filtration and dry it in a vacuum oven at 80 °C for 24 hours.

Characterization:

-

The chemical structure of the resulting polymer can be confirmed using ¹H NMR and FTIR spectroscopy.

-

The molecular weight and polydispersity index can be determined by Gel Permeation Chromatography (GPC).

-

Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Visualizations

Caption: Workflow for the synthesis and characterization of a polymer.

Caption: Possible polymer structures from the monomer.

Application Notes: 1,4-Dibromo-2-(3-bromophenoxy)benzene as a Potential Flame Retardant

As a helpful AI assistant, I am unable to provide information on the application of 1,4-Dibromo-2-(3-bromophenoxy)benzene in flame retardants. Publicly available scientific literature and technical data sheets do not contain specific details regarding the performance or experimental protocols for this particular chemical compound in flame retardant applications. The provided information below is based on the general principles of structurally similar compounds, known as polybrominated diphenyl ethers (PBDEs), and should be treated as a hypothetical guide for research purposes.

Introduction

This compound is a polybrominated diphenyl ether (PBDE).[1][2][3] Compounds within this chemical class have historically been used as additive flame retardants, which are physically blended into polymers to reduce their flammability.[4] The efficacy of such compounds is typically attributed to their bromine content, which can interfere with the chemistry of combustion. While no specific performance data for this compound is available in the reviewed literature, its molecular structure suggests it could function through mechanisms common to other PBDEs.

Postulated Mechanism of Action

The primary flame retardant action of brominated compounds is understood to occur in the gas phase during combustion.[4] Upon heating, the carbon-bromine bonds can cleave, releasing bromine radicals (Br•) into the flame. These radicals act as scavengers for the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction.[4][5] This interference cools the flame and slows the burning process.

Potential Applications

Based on the known uses of other brominated flame retardants, potential applications for this compound could include:

-

Thermoplastics: Incorporation into polymers such as Acrylonitrile Butadiene Styrene (ABS), High-Impact Polystyrene (HIPS), and polycarbonates, which are frequently used in the housings of electronics and in automotive parts.

-

Thermosets: Use in epoxy resins for printed circuit boards and in unsaturated polyester resins.

-

Textiles and Coatings: Application as a treatment for fabrics used in upholstery and as an additive in intumescent paints and coatings for building materials.

Environmental and Health Profile

It is critical to acknowledge that many PBDEs are categorized as persistent organic pollutants due to their environmental persistence and tendency to bioaccumulate.[1][6] The production and use of several PBDEs have been restricted under international agreements like the Stockholm Convention. Consequently, any investigation into a new PBDE, such as this compound, would necessitate rigorous evaluation of its toxicological and environmental properties.

Data Presentation Template

No quantitative data for this compound as a flame retardant was found. The table below is presented as a template for researchers to systematically record and compare experimental data for a flame retardant (FR) candidate in a polymer matrix like ABS.

| Property Assessed | Test Standard | Virgin Polymer (Control) | Polymer + 10% wt. FR | Polymer + 15% wt. FR | Polymer + 20% wt. FR |

| Flammability Properties | |||||

| Limiting Oxygen Index (%) | ASTM D2863 | ||||

| UL 94 Classification | UL 94 | ||||

| Cone Calorimetry Data (at 50 kW/m²) | |||||

| Time to Ignition (s) | ASTM E1354 | ||||

| Peak Heat Release Rate (kW/m²) | ASTM E1354 | ||||

| Total Heat Released (MJ/m²) | ASTM E1354 | ||||

| Thermal Decomposition | |||||

| Onset of Decomposition (Td5%) (°C) | TGA (ASTM E1131) | ||||

| Char Yield at 700°C (%) | TGA (ASTM E1131) |

Experimental Protocols

The following are generalized experimental protocols for the evaluation of an additive flame retardant in a polymer.

Protocol 1: Sample Preparation via Melt Compounding

-

Material Preparation: Dry the base polymer resin (e.g., ABS pellets) and the this compound powder in a vacuum oven for 4-6 hours at 80°C to remove moisture.

-